molecular formula C10H13NO3S B2609548 Ethyl 2-propionamidothiophene-3-carboxylate CAS No. 864940-51-2

Ethyl 2-propionamidothiophene-3-carboxylate

Cat. No. B2609548
CAS RN: 864940-51-2
M. Wt: 227.28
InChI Key: KECLMWRRWFNCSE-UHFFFAOYSA-N
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Description

Ethyl 2-propionamidothiophene-3-carboxylate is likely a derivative of thiophene, a five-membered heterocyclic compound with one sulfur atom . Thiophene derivatives are known for their high biological activity and are often used in the synthesis of potentially biologically active molecules .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds like Ethyl 2-Aminothiophene-3-Carboxylates have been synthesized using Gewald’s reaction . This involves subsequent diazotization and desamination reactions .

Scientific Research Applications

Catalytic Reactions

Ethyl 2-propionamidothiophene-3-carboxylate has been studied for its role in catalytic reactions, such as the iron/zinc-co-catalyzed directed arylation and alkenylation of C(sp3)–H bonds with organoborate reagents. This process involves stoichiometric experiments providing evidence for the involvement of an organoiron(III) species as a key intermediate for C–H activation and C–C bond formation (Ilies et al., 2017).

Organic Synthesis

In the field of organic synthesis, this compound is a crucial intermediate. For example, it acts as a 1,4-dipole synthon in [4 + 2] annulation with N-tosylimines, leading to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity (Zhu et al., 2003). Moreover, its derivatives have been prepared through an efficient one-pot, four-component reaction, showcasing the chemical's versatility in creating complex organic molecules (Teng et al., 2013).

Conductive Polymer Research

Research on poly(3,4-ethylenedioxythiophene) (PEDOT), a conductive polymer, also intersects with the applications of this compound. The morphology of PEDOT in the solid state has been extensively studied for its applications in electronic biomedical devices, emphasizing the importance of oxidative chemical and electrochemical polymerization (Martin et al., 2010).

Medicinal Chemistry

In medicinal chemistry, novel Ethyl 2-((1-hydroxynaphthalen-2-yl)methyleneamino)-5,6-dihydro-4H-cyclopenta[b]thiopehene-3-carboxylate derivatives and their metal complexes have been synthesized and examined for antibacterial activity against various pathogenic strains, showcasing the compound's potential as a precursor for pharmaceuticals (Altundas et al., 2010).

Future Directions

Thiophene derivatives have been the focus of many research studies due to their high biological activity . Future research may continue to explore the synthesis and potential applications of these compounds.

properties

IUPAC Name

ethyl 2-(propanoylamino)thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S/c1-3-8(12)11-9-7(5-6-15-9)10(13)14-4-2/h5-6H,3-4H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECLMWRRWFNCSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=CS1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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